molecular formula C19H15ClN6O2S B12148313 N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12148313
M. Wt: 426.9 g/mol
InChI Key: LIFKYMZZNALWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide moieties. Its structure features a 3-chlorophenyl group attached to the acetamide nitrogen, a furan-2-ylmethyl substituent at the 4-position of the triazole ring, and a pyrazin-2-yl group at the 5-position (Fig. 1). The pyrazine ring introduces nitrogen-rich aromaticity, while the furan-2-ylmethyl group enhances hydrophobicity. Such modifications are designed to optimize biological activity and pharmacokinetic properties .

Properties

Molecular Formula

C19H15ClN6O2S

Molecular Weight

426.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H15ClN6O2S/c20-13-3-1-4-14(9-13)23-17(27)12-29-19-25-24-18(16-10-21-6-7-22-16)26(19)11-15-5-2-8-28-15/h1-10H,11-12H2,(H,23,27)

InChI Key

LIFKYMZZNALWCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, which is achieved through the cyclization of appropriate precursors under controlled conditions. The furan and pyrazine rings are then introduced through nucleophilic substitution reactions, followed by the incorporation of the chlorophenyl group via electrophilic aromatic substitution. The final step involves the formation of the sulfanyl acetamide linkage, which is accomplished through a thiolation reaction using suitable reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium azide for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Properties

N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits several notable biological activities:

Antimicrobial Activity :
Research indicates that compounds with triazole structures often inhibit fungal ergosterol synthesis by targeting cytochrome P450 enzymes. The presence of furan and pyrazole may enhance binding affinity due to additional π-stacking interactions with aromatic residues in target proteins. Preliminary studies suggest that this compound shows potential as an antifungal agent against strains such as Candida and Aspergillus .

Anticancer Potential :
The compound has been evaluated for its anticancer properties using various cancer cell lines. In vitro studies have shown promising results, indicating that it may inhibit tumor cell growth effectively . The mechanism may involve apoptosis induction or cell cycle arrest, although further studies are required to elucidate these pathways.

Anti-inflammatory Effects :
Molecular docking studies suggest that this compound could act as a 5-lipoxygenase inhibitor, which is significant in managing inflammatory conditions .

Case Studies

Several case studies have highlighted the effectiveness of similar triazole derivatives in clinical settings:

  • Antifungal Activity : A study on novel triazole derivatives demonstrated enhanced antifungal activity against various Candida species compared to traditional treatments like fluconazole .
  • Anticancer Activity : Compounds structurally related to this compound were tested against a panel of cancer cell lines by the National Cancer Institute (NCI), revealing significant cytotoxicity .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anti-Exudative Activity

Compounds with furan-2-yl substituents, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, demonstrate significant anti-exudative activity. For example, 15 out of 21 synthesized analogs showed activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses, with electron-withdrawing groups (e.g., Cl, NO₂) enhancing efficacy . The target compound lacks the 4-amino group but incorporates a furan-2-ylmethyl moiety, which may alter membrane permeability and target binding .

Antimicrobial and Anti-Inflammatory Activity

Derivatives with pyridin-4-yl groups (e.g., N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides ) exhibit antimicrobial and anti-inflammatory properties. Electron-withdrawing groups at the phenyl ring’s ortho, meta, and para positions improve activity, suggesting the target compound’s 3-chlorophenyl group may similarly enhance interactions with bacterial enzymes or inflammatory mediators .

Heterocyclic Influence on Physicochemical Properties

Compound Heterocycle at 5-position LogP (Predicted) Molecular Weight Key Activity
Target Compound Pyrazin-2-yl 2.8* ~400* Under investigation
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-2-yl 3.1 376.9 Antimicrobial
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl 2.5 ~320 Anti-exudative
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Pyrazin-2-yl 3.0 389.4 Not reported

*Estimated values based on structural analogs .

  • Pyrazine vs.
  • Furan-2-ylmethyl vs. Furan-2-yl : The methyl linker in the target compound may extend the hydrophobic domain, favoring interactions with lipid-rich targets .

Halogen Substitution Patterns

  • 3-Chlorophenyl (target compound): Chlorine’s electron-withdrawing effect enhances stability and binding to aromatic receptors.
  • 4-Chlorophenyl (): Less steric hindrance compared to ortho-substituted analogs, favoring enzyme inhibition .

Biological Activity

N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, including antimicrobial, antifungal, and anticancer activities, as well as its mechanisms of action and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClN6O2SC_{19}H_{15}ClN_{6}O_{2}S with a molecular weight of 426.9 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H15ClN6O2S
Molecular Weight426.9 g/mol
IUPAC NameThis compound
InChI KeyKTSMCEOQAMCXTI-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit antimicrobial properties . Specifically, this compound has been evaluated for its effectiveness against various bacterial strains:

  • Mechanism of Action : The compound may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or metabolic pathways. For instance, it has shown significant inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like kanamycin .
  • Case Studies : In vitro studies demonstrated that derivatives of triazoles possess varying degrees of antibacterial activity. One study reported an MIC of 5.6 µM against E. coli, highlighting the potential of this compound in treating resistant bacterial infections .

Antifungal Activity

The compound also exhibits antifungal properties due to its structural features:

  • Activity Spectrum : Studies have indicated that the triazole ring enhances antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The presence of the furan and pyrazine groups contributes to its efficacy by improving solubility and bioavailability .

Anticancer Activity

Emerging research suggests that this compound may have anticancer properties:

  • Mechanisms : The compound may induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes critical for microbial metabolism and cancer cell growth.
  • Receptor Interaction : It could bind to specific receptors on cell surfaces, modulating intracellular signaling pathways.
  • DNA Intercalation : There is potential for interaction with DNA molecules, affecting replication and transcription processes .

Q & A

Q. What are the optimized synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis involves sequential alkylation and condensation steps. Key stages include:

  • Triazole ring formation : Reacting 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-(3-chlorophenyl)-α-chloroacetamide in the presence of KOH to form the sulfanylacetamide core .
  • Pyrazine substitution : Introducing the pyrazin-2-yl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DMF, 80–100°C) . Critical factors include maintaining anhydrous conditions during alkylation and optimizing reaction time (typically 8–12 hours) to avoid byproducts .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

Anti-exudative efficacy is assessed using rat models of inflammation (e.g., carrageenan- or formalin-induced edema). Protocols include:

  • Dose selection : Testing doses ranging from 10–50 mg/kg administered intraperitoneally .
  • Activity metrics : Measuring edema volume reduction (%) at 3- and 6-hour intervals, with positive controls (e.g., indomethacin) . Reported EC50 values for related derivatives are ~25 mg/kg, with maximal inhibition at 50 mg/kg .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure and purity?

  • 1H/13C NMR : Assign peaks for the furan (δ 6.3–7.4 ppm), pyrazine (δ 8.5–9.1 ppm), and triazole (δ 7.8–8.2 ppm) moieties .
  • X-ray crystallography : Resolves bond lengths (e.g., S–C bond: 1.78–1.82 Å) and dihedral angles between the triazole and pyrazine rings (e.g., 15–20°) .
  • HPLC purity : Typically >98% using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications at the triazole ring’s 4th position influence anti-exudative efficacy?

Substituent effects were systematically studied:

  • Electron-withdrawing groups (e.g., Cl, NO2) : Enhance activity by 20–30% due to increased electrophilicity at the sulfanyl sulfur .
  • Bulkier groups (e.g., benzyl) : Reduce activity by 15–20% due to steric hindrance in target binding . Optimal substituents include furan-2-ylmethyl (as in the target compound), balancing lipophilicity (logP ~2.5) and hydrogen-bonding capacity .

Q. What strategies resolve discrepancies between in vitro binding assays and in vivo anti-inflammatory outcomes?

Contradictions may arise from metabolic instability or off-target effects. Recommended approaches:

  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., oxidized pyrazine derivatives) .
  • Target engagement assays : Confirm binding to cyclooxygenase-2 (COX-2) via fluorescence polarization, comparing IC50 values (e.g., 0.5–2 µM) with in vivo EC50 .
  • Pharmacokinetic optimization : Adjust logD (target: 2.0–3.5) to improve bioavailability .

Q. How do computational docking studies correlate with experimental IC50 values for COX-2 inhibition?

Docking (AutoDock Vina) predicts binding poses in the COX-2 active site:

  • Key interactions : Hydrogen bonds between the triazole sulfur and Tyr355 (ΔG = −9.2 kcal/mol) .
  • Steric clashes : Pyrazine orientation may reduce affinity if misaligned with Val349 . Experimental IC50 values (1–5 µM) align with docking scores (RMSD <2.0 Å), validating the model .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.